(S)-AC-2-Amino-3-(4-aminophenyl)propionic acid methyl ester hcl
Overview
Description
(S)-AC-2-Amino-3-(4-aminophenyl)propionic acid methyl ester hydrochloride is a chiral amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-AC-2-Amino-3-(4-aminophenyl)propionic acid methyl ester hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral amino acid precursor.
Protection of Functional Groups: Protecting groups are often used to shield reactive sites during intermediate steps.
Formation of the Ester: The carboxylic acid group is esterified using methanol and an acid catalyst.
Hydrochloride Formation: The final product is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (S)-AC-2-Amino-3-(4-aminophenyl)propionic acid methyl ester hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for protection and deprotection steps, as well as for the esterification and amination reactions, enhances efficiency and reduces production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group on the phenyl ring can be reduced to an amino group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or tin(II) chloride.
Substitution: Halogenating agents like chlorine or bromine, and sulfonating agents like sulfuric acid.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
(S)-AC-2-Amino-3-(4-aminophenyl)propionic acid methyl ester hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which (S)-AC-2-Amino-3-(4-aminophenyl)propionic acid methyl ester hydrochloride exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and phenyl groups enable it to form hydrogen bonds and π-π interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-AC-2-Amino-3-(4-aminophenyl)propionic acid methyl ester hydrochloride: The enantiomer of the compound, differing in its chiral configuration.
2-Amino-3-(4-aminophenyl)propionic acid: Lacks the ester group, affecting its solubility and reactivity.
4-Aminophenylalanine: Similar structure but without the ester group, used in peptide synthesis.
Uniqueness
(S)-AC-2-Amino-3-(4-aminophenyl)propionic acid methyl ester hydrochloride is unique due to its specific chiral configuration and the presence of both amino and ester functional groups, which enhance its versatility in synthetic applications and potential biological activity.
Properties
IUPAC Name |
methyl (2S)-2-acetamido-3-(4-aminophenyl)propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.ClH/c1-8(15)14-11(12(16)17-2)7-9-3-5-10(13)6-4-9;/h3-6,11H,7,13H2,1-2H3,(H,14,15);1H/t11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCIJUQAYQIYHB-MERQFXBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)N)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)N)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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